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4-(2-Bromoethyl)-1,4-oxazepane hydrochloride Documentation Hub

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  • Product: 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride
  • CAS: 1803585-89-8

Core Science & Biosynthesis

Foundational

chemical structure of 4-(2-bromoethyl)-1,4-oxazepane HCl

Structural Dynamics, Synthetic Pathways, and Utility in Medicinal Chemistry Introduction & Structural Analysis[1][2] 4-(2-bromoethyl)-1,4-oxazepane hydrochloride is a specialized heterocyclic intermediate used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Utility in Medicinal Chemistry

Introduction & Structural Analysis[1][2]

4-(2-bromoethyl)-1,4-oxazepane hydrochloride is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS). It combines a conformationally flexible 1,4-oxazepane core—a seven-membered ring containing oxygen and nitrogen—with a reactive 2-bromoethyl side chain.

Structurally, this compound belongs to the class of


-haloamines  (nitrogen mustards). Its utility in drug discovery stems from its dual nature: the oxazepane ring acts as a privileged scaffold that mimics morpholine but with distinct spatial properties, while the bromoethyl group serves as a potent electrophilic "warhead" for coupling reactions.
Key Structural Features[2][3][4][5]
  • Core Scaffold: 1,4-Oxazepane (7-membered ring). The ring adopts a twist-chair conformation, offering different vector projections for substituents compared to the rigid chair of morpholine.

  • Reactive Moiety: The

    
    -(2-bromoethyl) tail. In the presence of base, this group cyclizes to form a highly reactive aziridinium ion .
    
  • Salt Form: The hydrochloride (HCl) salt is the requisite storage form. The free base is kinetically unstable, prone to rapid self-polymerization via intermolecular alkylation.

Physicochemical Properties[2][5][6][7]

The following data summarizes the chemical identity and physical characteristics of the compound. Note: As a specialized intermediate, specific melting points may vary by crystalline polymorph and purity.

PropertyData
IUPAC Name 4-(2-bromoethyl)-1,4-oxazepane hydrochloride
Molecular Formula

Molecular Weight 244.56 g/mol (Salt); 208.10 g/mol (Free Base)
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (hexane, ether).
Stability Hygroscopic. Stable as solid HCl salt at -20°C. Free base degrades rapidly at RT.
Reactivity Class Alkylating agent (electrophile).[1][2]

Synthetic Pathways[2][4][8][9][10]

The synthesis of 4-(2-bromoethyl)-1,4-oxazepane HCl is most reliably achieved through a two-step sequence starting from the parent 1,4-oxazepane. Direct alkylation with 1,2-dibromoethane is discouraged due to the formation of bis-alkylated dimers (1,2-bis(1,4-oxazepan-4-yl)ethane).

Protocol Design: The Hydroxyethyl Route

This route maximizes yield and purity by avoiding competitive dimerization.

  • Step 1: Hydroxyethylation. Reaction of 1,4-oxazepane with 2-bromoethanol or ethylene oxide to form the alcohol intermediate.

  • Step 2: Halogenation. Conversion of the hydroxyl group to a bromide using Thionyl Bromide (

    
    ) or concentrated HBr, followed by salt formation.
    
Visualization: Synthetic Workflow

SynthesisPath Start 1,4-Oxazepane (Starting Material) Inter N-(2-hydroxyethyl)-1,4-oxazepane (Stable Intermediate) Start->Inter 2-Bromoethanol K2CO3, MeCN, Reflux Product 4-(2-bromoethyl)-1,4-oxazepane HCl (Target Salt) Inter->Product 1. SOBr2 or HBr 2. HCl(g) in Et2O

Figure 1: Optimized synthetic route via the hydroxyethyl intermediate to prevent dimerization.

Reactivity & Mechanism: The Aziridinium Ion[4][8][11]

Understanding the mechanism is critical for using this compound effectively. The 2-bromoethyl group is not a simple alkyl halide; it reacts via neighbouring group participation (NGP) .

The Mechanism

When the free base is generated (in situ), the nitrogen lone pair attacks the


-carbon, displacing the bromide ion. This forms a bicyclic, positively charged aziridinium  (or azetidinium-like) intermediate.
  • Why this matters: Nucleophiles (amines, thiols, phenoxides) do not attack the carbon bearing the bromine directly (

    
    ). Instead, they attack the strained aziridinium ring, which opens to form the ethyl-linked product. This ensures high reactivity even with weak nucleophiles.
    
Visualization: Aziridinium Activation

Aziridinium FreeBase Free Base (N-CH2-CH2-Br) Aziridinium Aziridinium Ion (Bicyclic Cation) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Product Coupled Product (N-CH2-CH2-Nu) Aziridinium->Product Nucleophilic Attack (Ring Opening)

Figure 2: The aziridinium ion mediates the coupling reaction, acting as the true electrophile.

Experimental Protocols

Handling & Safety
  • Hazard: Nitrogen mustards are potential vesicants and DNA alkylating agents. Handle in a fume hood with double nitrile gloves.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate (nucleophilic sulfur deactivates the alkylating agent).

Synthesis of the HCl Salt (Step-by-Step)

This protocol assumes the intermediate N-(2-hydroxyethyl)-1,4-oxazepane has been isolated.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 10.0 mmol of N-(2-hydroxyethyl)-1,4-oxazepane in 50 mL of anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Bromination: Dropwise add 11.0 mmol of Thionyl Bromide (

    
    ) dissolved in DCM.
    
    • Note:

      
       is preferred over 
      
      
      
      for easier workup.
  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 2 hours. Monitor by TLC (the bromide is less polar than the alcohol).

  • Salt Formation: Cool the mixture to 0°C. Slowly bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation is complete.

  • Isolation: Filter the white solid under

    
     (hygroscopic!). Wash with cold ether.
    
  • Storage: Store in a desiccator at -20°C.

Applications in Drug Discovery[3][10][12][13][14]

The 1,4-oxazepane moiety is increasingly used to expand the chemical space beyond morpholine and piperazine.

  • Dopamine D4 Receptor Ligands: Research indicates that replacing a morpholine ring with 1,4-oxazepane in antipsychotic scaffolds can improve selectivity for the D4 receptor over D2, potentially reducing extrapyramidal side effects [1].[3]

  • Spirocyclic Library Construction: The compound serves as a precursor for spiroacetal scaffolds.[4][5] By reacting the bromoethyl arm with cyclic ketones or enol ethers, researchers can generate 3D-rich spirocyclic architectures favored in modern fragment-based drug design [2].

  • Linker Chemistry: The ethyl chain acts as a short, flexible linker (spacer) to attach the oxazepane "head group" to lipophilic domains (e.g., aryl groups) in GPCR ligands.

References

  • BenchChem. (2025).[6][7] 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Retrieved from

  • Journal of Organic Chemistry. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. ACS Publications. Retrieved from [Link]

  • PubChem. (2025).[8] Compound Summary: 1,4-Oxazepane.[3][9][4][7][5][10] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). Synthetic Applications of Aziridinium Ions. Molecules. Retrieved from [Link]

Sources

Exploratory

The Ascendance of 1,4-Oxazepane: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists Abstract: The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has steadily gained prominence as a privileged scaffold in medicinal chemistry. Occupying a un...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract: The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has steadily gained prominence as a privileged scaffold in medicinal chemistry. Occupying a unique chemical space between the well-established morpholine, azepane, and diazepine rings, it offers a compelling blend of synthetic accessibility, conformational flexibility, and three-dimensional character.[1][2] This guide provides an in-depth exploration of the 1,4-oxazepane core, detailing robust synthetic methodologies, diverse applications in contemporary drug discovery programs, and key physicochemical insights for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind experimental designs and highlight the strategic advantages of incorporating this versatile building block to address complex therapeutic challenges.

The Strategic Value of the 1,4-Oxazepane Scaffold

The utility of a heterocyclic building block in drug discovery is dictated by its ability to present pharmacophoric elements in a defined three-dimensional arrangement, its physicochemical properties, and the ease with which it can be synthesized and functionalized. The 1,4-oxazepane scaffold excels in these areas for several key reasons:

  • Navigating 3D Chemical Space: As the pharmaceutical industry moves away from flat, sp²-rich molecules, the inherent non-planar, puckered conformation of the 1,4-oxazepane ring provides an excellent framework for creating molecules with greater spatial complexity. This three-dimensionality can lead to improved target affinity and selectivity.[1]

  • Conformational Dexterity: The seven-membered ring system of 1,4-oxazepane possesses greater conformational flexibility than smaller rings like morpholine. This allows it to adapt its shape to fit a wider variety of binding pockets, making it a valuable tool for exploring target biology.[1] Computational and NMR studies are crucial for understanding these conformational preferences, which can guide the design of more potent and selective ligands.[3]

  • Bioisosteric Versatility: The 1,4-oxazepane core is an effective bioisostere for other common heterocyclic systems. It can be used in scaffold hopping strategies to replace morpholine, piperidine, or diazepine cores to modulate properties such as solubility, metabolic stability, and target engagement.[2][4][5] For instance, expanding from a morpholine to a 1,4-oxazepane can alter the vector and presentation of substituents, potentially accessing new interactions within a target's binding site.

  • Synthetic Tractability: While historically hindered by a lack of reliable synthetic routes, recent advancements have made functionalized 1,4-oxazepanes much more accessible.[2][6] Optimized classical heterocyclization and novel methodologies now permit multigram synthesis, enabling its use in extensive library generation for high-throughput screening.[2]

Core Synthetic Methodologies: Building the 1,4-Oxazepane Ring

The construction of the 1,4-oxazepane core is pivotal for its application. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and scalability.

Reductive Amination of Ether-Containing Aldehydes

A robust and widely used method involves the intramolecular reductive amination of an aldehyde with a primary or secondary amine tethered by an ether linkage. This is a powerful strategy due to the commercial availability of diverse starting materials.

Causality of Experimental Choice: This method is favored for its operational simplicity and high functional group tolerance. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) is critical as it selectively reduces the intermediate iminium ion without affecting other sensitive groups, such as esters or nitriles, that may be present in the molecule. This selectivity is key to building complex molecular architectures efficiently.

Experimental Protocol: General Procedure for Intramolecular Reductive Amination

  • Reactant Preparation: Dissolve the amino-aldehyde precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Acid Catalyst (Optional): Add acetic acid (1.1 eq) to the solution to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture at room temperature. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1,4-oxazepane derivative.

Stereo- and Regioselective Haloetherification

For the synthesis of chiral, polysubstituted 1,4-oxazepanes, intramolecular haloetherification of γ-amino-alkenols is a highly effective strategy. This method allows for precise control over the stereochemistry of the final product.[7]

Causality of Experimental Choice: This pathway is chosen when stereochemical control is paramount. The reaction proceeds through a chiral halonium intermediate (e.g., a bromonium ion). The inherent asymmetry of this intermediate, influenced by the existing stereocenters in the substrate, directs the intramolecular nucleophilic attack of the hydroxyl group in a highly regio- and stereoselective manner (7-endo cyclization).[7] This level of control is difficult to achieve with other methods and is essential for creating specific enantiomers for pharmacological testing.

DOT Script for Haloetherification Pathway

G cluster_0 Stereoselective Haloetherification for Chiral 1,4-Oxazepane Synthesis A Chiral γ-Amino-Alkenol C Formation of Chiral Halonium Intermediate A->C + B Electrophilic Halogen Source (e.g., NBS, I₂) B->C D 7-endo-trig Intramolecular Cyclization C->D Regio- & Stereoselective Nucleophilic Attack by OH E Polysubstituted Chiral 1,4-Oxazepane D->E G cluster_workflow 1,4-Oxazepane Drug Discovery Workflow node_start Scaffold Selection Rationale: 3D Geometry, Bioisosterism, IP Position node_synth Library Synthesis Diverse R-group incorporation via robust synthetic routes (e.g., Reductive Amination) node_start->node_synth node_screen Biological Screening In vitro assays (potency, selectivity) node_synth->node_screen node_sar SAR Analysis & Modeling Identify key interactions, guide next-gen design. Conformational analysis. node_screen->node_sar node_adme Lead Optimization Modulate ADME properties (solubility, metabolic stability, permeability) node_sar->node_adme node_adme->node_synth Iterative Design Cycle node_vivo In Vivo Studies Efficacy and PK/PD in animal models node_adme->node_vivo

Caption: Iterative workflow for drug discovery using 1,4-oxazepane building blocks.

Future Perspectives

The full potential of the 1,4-oxazepane scaffold is still being uncovered. Key areas for future exploration include:

  • Novel Synthetic Methods: Development of new asymmetric syntheses will provide access to a wider range of enantiomerically pure building blocks.

  • Fused Systems: Exploration of novel fused ring systems incorporating the 1,4-oxazepane core will continue to yield potent and selective modulators of challenging targets. [8]* Fragment-Based Drug Discovery (FBDD): Small, functionalized 1,4-oxazepane fragments could serve as valuable starting points in FBDD campaigns to identify novel binding modes.

References

  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem.
  • Kaliberda, O., Leha, D., Peredrii, V., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ResearchGate.
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing).
  • Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of Analogs of (1,4)-3- And 5-imino Oxazepane, Thiazepane, and Diazepane as Inhibitors of Nitric Oxide Synthases - PubMed.
  • Repurposing of the RIPK1-Selective Benzoo[1][9]xazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC. Available at:

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed.
  • 6,7-Dihydrobenzo[f]benzoi[9][10]midazo[1,2-d]o[1][9]xazepine derivatives as selective inhibitors of PI3Kα - PubMed. Available at:

  • Repurposing of the RIPK1-Selective Benzoo[1][9]xazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor | Semantic Scholar. Available at:

  • Discovery of 3,4-Dihydrobenzo[ f]o[1][9]xazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed. Available at:

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed.
  • Conformational analysis | Medicinal Chemistry Class Notes - Fiveable.
  • Scaffold Hopping - BioSolveIT.
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Publishing.
  • 6,6-Difluoro-1,4-diazepane: A Bioisosteric Alternative to 1,4-Diazepane in Drug Discovery - Benchchem.

Sources

Protocols & Analytical Methods

Method

attaching 1,4-oxazepane ring to pharmaceutical scaffolds

Application Note: High-Fidelity Incorporation of 1,4-Oxazepane Motifs into Pharmaceutical Scaffolds Executive Summary & Strategic Rationale The 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and on...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 1,4-Oxazepane Motifs into Pharmaceutical Scaffolds

Executive Summary & Strategic Rationale

The 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen—has emerged as a "privileged but underutilized" scaffold in modern drug discovery. Structurally, it serves as a homolog of morpholine.[1] However, the expansion from a six- to a seven-membered ring introduces unique conformational flexibility (twist-chair/boat) and alters the vector of substituents, often resulting in:

  • Modulated Lipophilicity (LogD): Slight increases in lipophilicity compared to morpholine, improving blood-brain barrier (BBB) penetration.[1]

  • Metabolic Stability: Altered oxidative clearance profiles by changing the accessibility of the nitrogen lone pair and adjacent C-H bonds.

  • Selectivity: The larger ring volume can occupy distinct hydrophobic pockets in kinases and GPCRs (e.g., Dopamine D4, Orexin receptors) that are inaccessible to piperazines or morpholines.[1]

This guide provides a robust, validated workflow for synthesizing substituted 1,4-oxazepanes and coupling them to heteroaryl scaffolds.

Strategic Decision Matrix

Before initiating synthesis, researchers must select the assembly strategy based on the substitution pattern of the oxazepane ring.[1]

OxazepaneStrategy Start Target: 1,4-Oxazepane Ligand Decision Is the Oxazepane Core Commercially Available? Start->Decision Commercial Purchase Core (e.g., Homomorpholine) Decision->Commercial Yes Synthesis De Novo Synthesis Required Decision->Synthesis No Coupling Coupling to Scaffold Commercial->Coupling SubstCheck Substitution Pattern? Synthesis->SubstCheck Simple Unsubstituted / Gem-dimethyl SubstCheck->Simple Low Complexity Chiral Chiral / C2-C7 Substituted SubstCheck->Chiral High Complexity MethodA Method A: Intramolecular Cyclization (High Dilution) Simple->MethodA MethodB Method B: Ring-Closing Metathesis (RCM) Chiral->MethodB MethodA->Coupling MethodB->Coupling

Figure 1: Decision tree for selecting the optimal synthetic route based on scaffold complexity.

Protocol A: De Novo Synthesis via Intramolecular Cyclization

Context: Forming seven-membered rings is entropically disfavored compared to five- or six-membered rings. The primary failure mode is intermolecular polymerization. This protocol utilizes high-dilution conditions and the Thorpe-Ingold effect (if applicable) to favor cyclization.

Mechanism:

Base-mediated


 displacement of a leaving group (Tosylate/Mesylate) by an alkoxide derived from a chiral amino alcohol.
Materials:
  • Precursor:

    
    -Boc-protected amino alcohol with a pendant leaving group (e.g., 
    
    
    
    -Boc-
    
    
    -(3-hydroxypropyl)-2-aminoethyl tosylate).
  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Solvent: Anhydrous THF or DMF (Critical: Must be dry).

  • Quench: Saturated

    
    .
    
Step-by-Step Workflow:
  • Preparation of Precursor:

    • Start with the appropriate 3-amino-1-propanol derivative.

    • Protect Nitrogen (Boc anhydride).

    • Introduce the leaving group on the distal carbon (Tosylation). Note: Ensure the alcohol for cyclization is protected or differentiate the two hydroxyls if starting from a diol.

  • Cyclization Setup (The Critical Step):

    • Apparatus: Flame-dried 1L round-bottom flask (for 1g scale) equipped with a magnetic stir bar and addition funnel.

    • Concentration Rule: The reaction concentration must be < 0.01 M to favor intramolecular reaction.

    • Procedure:

      • Charge flask with NaH (1.5 equiv) and anhydrous THF. Cool to 0°C.[1]

      • Dissolve the precursor in THF.[1]

      • Slow Addition: Add the precursor solution dropwise over 2–4 hours using a syringe pump or addition funnel. Causality: Slow addition ensures the instantaneous concentration of unreacted starting material remains low, preventing dimer formation.[1]

      • Allow to warm to room temperature and stir for 12–16 hours.

  • Workup & Purification:

    • Quench carefully with sat.[1]

      
       at 0°C.[1]
      
    • Extract with EtOAc (3x). Wash organic phase with brine.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc). 1,4-oxazepanes are often less polar than their open-chain precursors.

  • Deprotection:

    • Treat with TFA/DCM (1:4) or HCl/Dioxane to reveal the secondary amine.

Protocol B: Coupling to Heteroaryl Scaffolds (Buchwald-Hartwig)

Context: Once the 1,4-oxazepane ring is formed, attaching it to a drug scaffold (e.g., a pyridine, pyrimidine, or quinoline core) is best achieved via Palladium-catalyzed C-N cross-coupling.[1] Standard


 conditions often fail with 7-membered rings due to steric bulk; Buchwald-Hartwig is the gold standard here.
Catalyst Selection:
  • Ligand: RuPhos is the superior ligand for secondary amines, specifically minimizing

    
    -hydride elimination and accommodating the steric bulk of the 7-membered ring.
    
  • Pre-catalyst: RuPhos Pd G3 or Pd(OAc)₂ + RuPhos .

Reaction Scheme:


Step-by-Step Workflow:
  • Glovebox/Schlenk Setup:

    • This reaction is oxygen-sensitive. De-gas toluene with Argon for 30 mins prior to use.[1]

  • Reagent Loading:

    • Vial: Charge a microwave vial or Schlenk tube with:

      • Heteroaryl Halide (1.0 equiv).

      • 1,4-Oxazepane (1.2 equiv).[1]

      • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Why: Strong, bulky base promotes the catalytic cycle without competing nucleophilic attack.[1]

      • Catalyst: Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) OR RuPhos Pd G3 (2 mol%).

  • Reaction:

    • Add Toluene (concentration ~0.2 M).

    • Seal and heat to 100°C for 4–12 hours.

    • Monitoring: Check LCMS for conversion.[1] The product usually elutes later than the starting halide.

  • Scavenging & Isolation:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.[1]

    • Concentrate and purify via reverse-phase HPLC or silica chromatography.

Data Analysis & Validation

Validating the formation of the 7-membered ring (vs. a dimer or isomer) is critical.

Table 1: Key NMR Signatures for 1,4-Oxazepane Validation

Feature1H NMR Signal (Approx.)Mechanistic Insight
C2-H Protons

3.6 - 3.9 ppm (m)
Adjacent to Oxygen. Distinct from morpholine (

3.6 triplet) due to twist conformation.
C7-H Protons

2.8 - 3.2 ppm (m)
Adjacent to Nitrogen. Broadening often observed due to ring flipping.[1]
C3/C5/C6 Protons

1.8 - 2.1 ppm (m)
The "extra" methylene groups characteristic of the 7-membered ring.
Coupling Constants Non-standard

values
Unlike the rigid chair of morpholine (

Hz), oxazepanes show averaged couplings due to fluxionality.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield in Cyclization? Check1 Check Concentration Problem->Check1 Action1 Dilute to 0.005 M Check1->Action1 If >0.01M Check2 Check Leaving Group Check1->Check2 If OK Action2 Switch Tosylate to Iodide (Finkelstein) Check2->Action2 Slow Rxn Check3 Check Temperature Check2->Check3 If OK Action3 Heat to 60°C (Overcome Entropy) Check3->Action3

Figure 2: Troubleshooting logic for the intramolecular cyclization step.

References

  • Synthesis of substituted 1,4-oxazepanes: Kaliberda, O., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."[1][2] ChemRxiv, 2025.[1][2] Link

  • Buchwald-Hartwig Coupling Protocols: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.[1] Link

  • Bioisosteric Properties: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] Link

  • Propargylamine Routes: Vessally, E., et al. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines."[1][3] RSC Advances, 2016.[1][3] Link

  • Spirocyclic Scaffolds: Fanning, P. et al. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues."[1] Journal of Organic Chemistry, 2025.[1] Link

Sources

Application

Application Note: 4-(2-Bromoethyl)-1,4-oxazepane in Medicinal Chemistry

This guide outlines the strategic application, handling, and synthetic protocols for 4-(2-Bromoethyl)-1,4-oxazepane , a specialized heterocyclic building block used in modern drug design (particularly PROTACs) to modulat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application, handling, and synthetic protocols for 4-(2-Bromoethyl)-1,4-oxazepane , a specialized heterocyclic building block used in modern drug design (particularly PROTACs) to modulate physicochemical properties.

Executive Summary

In the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), traditional alkyl or PEG linkers often suffer from poor metabolic stability or excessive flexibility, leading to low cell permeability. 4-(2-Bromoethyl)-1,4-oxazepane serves as a critical "heterocyclic handle." Unlike passive spacers, this moiety is actively employed to:

  • Reduce Lipophilicity (LogD): The oxygen/nitrogen heterocycle lowers cLogP compared to piperidine or alkyl analogs.

  • Enhance Metabolic Stability: The 7-membered ring is generally more resistant to oxidative metabolism than flexible PEG chains.

  • Modulate Conformation: It introduces a defined spatial constraint, potentially favoring "folded" conformations that improve passive permeability (the "chameleonic effect").

Note: While often referred to as a "linker," this specific unsubstituted reagent is primarily used as a terminal solubilizing tail or an intermediate to attach the oxazepane motif to a core scaffold.

Chemical Profile & Stability Risks

physicochemical Properties
PropertyValue (Approx.)Relevance
CAS No. 4677-20-7 (Generic) / 5638-60-8 (Parent)Verification
MW ~208.1 g/mol (Free Base)Fragment sizing
pKa ~8.5 (Tertiary Amine)Ionization at physiological pH
LogP ~1.2Moderate lipophilicity
Boiling Point >200°CHigh boiling point liquid
The "Aziridinium" Stability Hazard

CRITICAL WARNING: 4-(2-Bromoethyl)-1,4-oxazepane contains a tertiary amine beta to a leaving group (bromide). In solution (especially polar solvents) or at room temperature, it spontaneously cyclizes to form a reactive aziridinium ion (quaternary ammonium salt).

  • Consequence: The titer of the active reagent drops rapidly if stored as a free base.

  • Safety: The aziridinium species is a potent alkylating agent (similar to nitrogen mustards) and is potentially mutagenic.

  • Handling Rule: Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt . Generate the free base in situ only immediately before use.

Synthetic Protocol: N-Alkylation of a Pharmacophore

This protocol describes the attachment of the 4-(2-bromoethyl)-1,4-oxazepane moiety to a nucleophilic group (e.g., a secondary amine or phenol) on a drug scaffold ("Warhead").

Materials
  • Reagent: 4-(2-Bromoethyl)-1,4-oxazepane

    
     HBr (Salt form recommended).
    
  • Substrate: Target scaffold with available Nucleophile (Nu-H).

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    (anhydrous).
  • Catalyst: Potassium Iodide (KI) (Finkelstein catalyst).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a flame-dried round-bottom flask, dissolve the Substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Add Base (

      
      , 3.0 equiv). The excess base is required to neutralize the HBr salt of the reagent and the proton from the coupling.
      
  • In-Situ Free Base Generation & Addition:

    • Add 4-(2-Bromoethyl)-1,4-oxazepane

      
       HBr  (1.2 – 1.5 equiv) directly to the suspension.
      
    • Mechanism:[1] The carbonate base will deprotonate the ammonium salt in situ, releasing the free amine which then cyclizes to the reactive aziridinium intermediate (see Diagram 1).

  • Catalysis:

    • Add Potassium Iodide (KI) (0.1 – 0.5 equiv).

    • Rationale: KI converts the alkyl bromide (or the opened aziridinium) to the more reactive alkyl iodide species, accelerating the reaction and suppressing elimination side products.

  • Reaction Conditions:

    • Heat the mixture to 60–80°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor via LC-MS. The reaction typically proceeds via the opening of the transient aziridinium species by the substrate nucleophile.

    • Timeframe: 2 – 12 hours.

  • Work-up:

    • Cool to room temperature. Filter off inorganic solids (

      
      , Excess Base).
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (DCM/MeOH gradient). The product will be the N-[2-(Substrate)-ethyl]-1,4-oxazepane .

Mechanistic Visualization

The following diagram illustrates the critical Aziridinium Ion Pathway that drives the reactivity of this linker. Understanding this is vital for troubleshooting low yields (often caused by hydrolysis of the aziridinium by wet solvents).

AziridiniumMechanism Reagent Reagent (Salt Form) Oxazepane-N+(H)-CH2-CH2-Br FreeBase Free Base (Transient) Oxazepane-N-CH2-CH2-Br Reagent->FreeBase Base (Cs2CO3) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Spontaneous Cyclization Product Coupled Product Oxazepane-N-CH2-CH2-Nu-Scaffold Aziridinium->Product Nucleophile Attack (Substrate-H) Hydrolysis Side Product (Alcohol) Aziridinium->Hydrolysis H2O (Wet Solvent)

Caption: The reaction proceeds via a reactive bicyclic aziridinium intermediate. Use of anhydrous solvents is mandatory to prevent hydrolysis.

Decision Matrix: When to Use Oxazepane Linkers

Use this logic flow to determine if 4-(2-Bromoethyl)-1,4-oxazepane is the correct choice for your drug design campaign.

LinkerSelection Start Design Goal: Optimize Linker/Tail Q1 Is the current linker too lipophilic (High LogP)? Start->Q1 Q2 Is the molecule metabolically unstable? Q1->Q2 Yes UseAlkyl Use Alkyl Chain Q1->UseAlkyl No (Alkyl is fine) Q3 Do you need a rigid geometry? Q2->Q3 Yes UsePEG Use PEG Chain Q2->UsePEG No (PEG is soluble but flexible) Q3->UsePEG No (Flexible) UseOxazepane SELECT 4-(2-Bromoethyl)-1,4-oxazepane Q3->UseOxazepane Yes (Semi-rigid, Soluble)

Caption: Selection logic for heterocyclic linkers vs. traditional PEG/Alkyl chains.

References

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Atilaw, Y., et al. (2021). Solution Conformations of an Orally Bioavailable PROTAC Linker. ACS Medicinal Chemistry Letters. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Solubilizing Moieties). Link

  • Verma, S. K., et al. (2020). Aziridinium ions: A versatile intermediate in organic synthesis. Tetrahedron Letters. Link

Sources

Method

Application Note: Controlled Liberation of 4-(2-Bromoethyl)-1,4-oxazepane Free Base

The following Application Note and Protocol is designed for researchers handling 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride . This compound belongs to the class of nitrogen mustards, characterized by a tertiary amine c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers handling 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride . This compound belongs to the class of nitrogen mustards, characterized by a tertiary amine capable of forming a highly reactive aziridinium ion.

Executive Summary

This guide details the isolation of the free base of 4-(2-Bromoethyl)-1,4-oxazepane from its hydrochloride salt. Unlike standard amine neutralizations, this procedure is time-critical. The free base possesses a "self-destruct" mechanism: the tertiary nitrogen nucleophilically attacks the


-carbon bearing the bromine, forming a reactive quaternary aziridinium salt.

Critical Recommendation: Do not store the free base. Prepare it immediately prior to use or generate it in situ whenever possible.

Chemical Theory & Instability Mechanism

Understanding the degradation pathway is essential for successful handling. Upon neutralization of the HCl salt, the nitrogen lone pair becomes available.

The Aziridinium Equilibrium

The 1,4-oxazepane ring is flexible. The pendant 2-bromoethyl group allows the nitrogen to attack the carbon-bromine bond via an intramolecular


 reaction (Neighboring Group Participation).

AziridiniumFormation Salt HCl Salt (Stable Solid) Base Free Base (Reactive Oil) Salt->Base Base (NaOH/NaHCO3) Neutralization Aziridinium Aziridinium Ion (Electrophilic Species) Base->Aziridinium Intramolecular Cyclization (Fast in polar solvents) Dimer Polymer/Dimer (Degradation) Base->Dimer Intermolecular Alkylation Aziridinium->Dimer Nucleophilic Attack

Figure 1: Degradation pathway of 4-(2-Bromoethyl)-1,4-oxazepane. The formation of the aziridinium ion is the primary instability risk.

Safety Profile (Mustard Agent Warning)

This compound acts as a nitrogen mustard. It is a potential alkylating agent.

  • Hazards: Vesicant (blister agent), potential mutagen, skin/eye irritant.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Work exclusively in a fume hood.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize alkylating potential.

Experimental Protocols

Method A: Biphasic Isolation (For immediate use)

Use this method if you need the pure free base for analysis or a reaction solvent incompatible with water.

Reagents:

  • 4-(2-Bromoethyl)-1,4-oxazepane HCl (1.0 eq)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (preferred for stability)

  • Saturated aq.

    
     or 1M NaOH (cold)
    
  • Brine[1]

  • Anhydrous

    
    
    

Protocol Steps:

  • Preparation: Cool the extraction solvent (50 mL per gram of salt) and the basic aqueous solution to

    
     in an ice bath.
    
  • Partition: Suspend the HCl salt in the organic solvent. Add the cold basic solution slowly with vigorous stirring.

    • Note: Ensure pH reaches >9. The salt should dissolve as it converts to the free base oil.

  • Separation: Transfer to a pre-cooled separatory funnel. Rapidly separate the phases.

  • Wash: Wash the organic layer once with cold brine (

    
    ) to remove residual water/base.
    
  • Dry: Pour the organic layer over anhydrous

    
     (kept cold if possible). Swirl for 2-3 minutes.
    
    • Caution: Do not dry for extended periods (>10 min) as surface interactions can catalyze cyclization.

  • Concentration: Filter into a tared round-bottom flask. Concentrate via rotary evaporation.

    • Bath Temperature:

      
       (Strict limit).
      
    • Vacuum: High vacuum is preferred to minimize heat exposure.

  • Usage: Re-dissolve the resulting oil immediately in the reaction solvent.

Method B: In-Situ Neutralization (Recommended)

Use this method for alkylation reactions to maximize yield and safety.

Protocol Steps:

  • Dissolve the nucleophile (e.g., amine, thiol, phenol) in the reaction solvent (e.g., DMF, MeCN, Acetone).

  • Add a heterogeneous base (e.g.,

    
    , 
    
    
    
    ) (2.0 - 3.0 eq).
  • Add 4-(2-Bromoethyl)-1,4-oxazepane HCl solid directly to the mixture.

  • Mechanism: The carbonate base slowly liberates the free base, which is immediately consumed by the nucleophile, keeping the concentration of the unstable free base low (pseudo-steady-state approximation).

Data & Validation

Stability Window

The following table estimates the half-life (


) of the free base based on general nitrogen mustard kinetics.
ConditionSolventTemperatureEstimated Stability (

)
Recommendation
Neat Oil None

< 1 HourAvoid
Solution Water/MeOH

MinutesAvoid
Solution DCM/CHCl3

2-4 HoursProcess Rapidly
Solution MTBE/Ether

> 12 HoursPreferred Storage
Analytical Verification (1H NMR)

To verify the free base without degradation, run NMR in


 immediately.
  • HCl Salt: Protons

    
     to nitrogen are deshielded (typically 3.0 - 3.5 ppm).
    
  • Free Base: Protons

    
     to nitrogen shift upfield (typically 2.6 - 2.9 ppm).
    
  • Aziridinium (Impurity): Distinctive multiplets appear, often shifted downfield due to the positive charge.

Workflow Visualization

ProtocolWorkflow Start Start: HCl Salt Choice Select Method Start->Choice MethodA Method A: Isolation Choice->MethodA Need Pure Base MethodB Method B: In-Situ Choice->MethodB Standard Alkylation StepA1 Partition (DCM / Cold NaOH) MethodA->StepA1 StepA2 Dry (Na2SO4) < 5 mins StepA1->StepA2 StepA3 Evaporate < 25°C StepA2->StepA3 ResultA Free Base Oil (Use within 30 mins) StepA3->ResultA StepB1 Mix Nucleophile + K2CO3 MethodB->StepB1 StepB2 Add HCl Salt Solid StepB1->StepB2 ResultB Direct Reaction StepB2->ResultB

Figure 2: Decision tree for selecting the appropriate neutralization protocol.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2774217, 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: 1,4-Oxazepane.[2][3] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Frisch, M., et al. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • Organic Syntheses. (1943).

    
    -Bromoethylamine Hydrobromide. Org. Synth. 1943, 23, 28. Retrieved from [Link]
    

Sources

Technical Notes & Optimization

Troubleshooting

avoiding aziridinium ion formation with 4-(2-Bromoethyl)-1,4-oxazepane

Topic: Preventing Aziridinium Ion Formation & Polymerization Ticket ID: CHEM-SUP-8821 Status: Open Urgency: High (Irreversible Degradation Risk) Executive Summary: The "Mustard" Trap You are likely experiencing instabili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aziridinium Ion Formation & Polymerization Ticket ID: CHEM-SUP-8821 Status: Open Urgency: High (Irreversible Degradation Risk)

Executive Summary: The "Mustard" Trap

You are likely experiencing instability with 4-(2-Bromoethyl)-1,4-oxazepane . This molecule belongs to the class of


-haloamines  (nitrogen mustards).

The central issue is intramolecular nucleophilic substitution . The tertiary nitrogen in the oxazepane ring possesses a lone pair that, when free (unprotonated), attacks the


-carbon of the bromoethyl side chain. This creates a highly reactive, strained aziridinium ion  (a bicyclic quaternary ammonium species).

The consequences are threefold:

  • Loss of Titer: The starting material consumes itself.

  • Dimerization: The aziridinium ion reacts with remaining free base to form insoluble quaternary ammonium dimers (often piperazinium-like salts).

  • Toxicity: The aziridinium species is a potent alkylating agent (genotoxic).

The Mechanism: Why It Degrades

To prevent degradation, you must understand the kinetics. The reaction is driven by the Neighboring Group Participation (NGP) of the nitrogen atom.

Visualizing the Pathway

The following diagram illustrates the "Death Spiral" of your starting material under neutral/basic conditions.

AziridiniumMechanism FreeBase Free Base (Reactive Lone Pair) Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Fast) Salt HBr Salt (Stable Storage Form) FreeBase->Salt pH < 4 (Acid added) Dimer Dimer/Polymer (Insoluble Quat. Salt) Aziridinium->Dimer + Free Base (Self-Alkylation) Hydrolysis Hydrolysis Product (Alcohol Impurity) Aziridinium->Hydrolysis + H2O (Nucleophilic Attack) Salt->FreeBase pH > 7 (Base added)

Figure 1: The thermodynamic instability of the free base leads to rapid cyclization. The only "Safe Zone" is the protonated salt form.

Storage & Handling Protocols

Goal: Maintain the nitrogen in its protonated (ammonium) state to deactivate the lone pair.

ParameterSpecificationReason
Form Hydrobromide (HBr) or Hydrochloride (HCl) Salt Protonation (

) physically prevents lone pair attack.
Temperature -20°C to -80°C Reduces the kinetic energy available for the cyclization transition state.
Moisture Strictly Anhydrous Water acts as a nucleophile, opening the aziridinium ring to form the alcohol impurity.
Shelf Life < 3 Months (Free Base) / > 1 Year (Salt) The free base will degrade even at -20°C over time due to trace equilibrium shifts.
Protocol: Re-Salting the Free Base

If you have generated the free base and need to store it:

  • Dissolve the oil immediately in anhydrous Et₂O or Dioxane.

  • Cool to 0°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Filter the precipitate (salt) under inert atmosphere (N₂/Ar).

  • Vacuum dry and store at -20°C.

Reaction Optimization: The "In-Situ" Strategy

Do not isolate the free base. The most common cause of failure is attempting to isolate, weigh, and transfer the free amine. Instead, liberate it inside the reaction vessel in the presence of your electrophile/nucleophile.

Workflow: In-Situ Release

Use this workflow for alkylation or coupling reactions.

ReactionWorkflow Step1 1. Suspend Salt in Solvent (e.g., DMF, MeCN) Step2 2. Add Target Reactant (Nucleophile/Electrophile) Step1->Step2 Step3 3. Add Base (DIPEA/TEA) SLOWLY at 0°C Step2->Step3 Step4 4. Reaction Proceeds (Aziridinium intercepted immediately) Step3->Step4

Figure 2: By adding the base last, you ensure the free amine is generated only when the target reactant is present to intercept it.

Solvent Selection Guide
Solvent ClassRecommendationNotes
Protic (MeOH, Water) FORBIDDEN Promotes rapid hydrolysis to the alcohol; stabilizes the ionic transition state.
Polar Aprotic (DMF, DMSO) Use with Caution Good solubility, but high dielectric constant accelerates ionization (aziridinium formation). Keep cold.
Non-Polar (DCM, Toluene) Preferred Destabilizes the charged aziridinium transition state.
Troubleshooting & FAQ

Q1: I see a white precipitate forming in my free base oil. What is it? A: This is likely the dimer salt . Two molecules of the aziridinium ion (or one ion + one free base) have reacted to form a bis-quaternary ammonium salt. It is insoluble in organic solvents and irreversible. Action: Filter it out, but your titer is compromised. Re-purify or discard.

Q2: My yield is low, and I see a peak with M+18 mass in LCMS. A: This is the hydrolysis product (Alcohol). You likely had water in your solvent or atmosphere. The aziridinium ion reacts with water faster than almost any other nucleophile. Action: Use freshly distilled solvents and flame-dried glassware.

Q3: Can I distill the free base? A: Extremely Dangerous. Heating beta-haloamines accelerates aziridinium formation and polymerization, which can be exothermic and uncontrolled. Action: Purify via column chromatography (rapidly, using neutral alumina or silica with 1% Et3N to keep it basic) but do not apply heat.

Q4: Is the aziridinium ion detectable by NMR? A: Yes. In ¹H NMR, the aziridinium protons appear as a distinct multiplet, typically shifted downfield (3.0–4.0 ppm range) compared to the open chain, often showing complex splitting due to the rigid ring system.

References
  • Mechanism of Aziridinium Formation

    • Study: "Synthetic and Theoretical Investigation on One-Pot Halogenation of -Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions."
    • Source: National Institutes of Health (NIH) / PMC.
    • Link:[Link]

  • Nitrogen Mustard Stability & pH

    • Study: "Influence of pH on the Toxicity of Nitrogen Mustard."[1][2]

    • Source: Science / PubMed.
    • Link:[Link]

  • Dimerization Kinetics

    • Study: "The ethyleneiminium ion as the active species in 2-haloalkylamine compounds."[3]

    • Source: British Journal of Pharmacology / PubMed.
    • Link:[Link]

  • General Reactivity of Aziridinium Ions

    • Review: "Synthetic Applications of Aziridinium Ions."[4][5][6]

    • Source: MDPI Molecules.
    • Link:[Link]

Sources

Optimization

optimizing yield in 4-(2-Bromoethyl)-1,4-oxazepane coupling reactions

Technical Support Center: Optimizing 4-(2-Bromoethyl)-1,4-oxazepane Coupling Introduction: The "Hidden" Mechanism Welcome to the technical support guide for 4-(2-Bromoethyl)-1,4-oxazepane. If you are experiencing variabl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 4-(2-Bromoethyl)-1,4-oxazepane Coupling

Introduction: The "Hidden" Mechanism

Welcome to the technical support guide for 4-(2-Bromoethyl)-1,4-oxazepane. If you are experiencing variable yields (30–60%), the issue is likely not your nucleophile, but the management of the Aziridinium Ion intermediate .

Unlike standard alkyl halides (e.g., ethyl bromide), this reagent does not proceed via a simple direct


 attack. The nitrogen lone pair within the oxazepane ring participates in the reaction, displacing the bromide to form a transient, highly electrophilic bicyclic aziridinium species. Understanding this mechanism is the key to suppressing side reactions like dimerization and hydrolysis.

Module 1: Reagent Handling & Stability

The Critical Rule: Never store the free base. 4-(2-Bromoethyl)-1,4-oxazepane is supplied as a Hydrobromide (HBr) salt. This protonates the nitrogen, preventing it from attacking the ethyl bromide chain.

Protocol A: Handling the HBr Salt

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Usage: Do not pre-free-base the reagent in a separate flask unless absolutely necessary. The free base will self-polymerize within minutes at room temperature.

  • Best Practice: Perform in situ neutralization in the reaction vessel.

Module 2: Reaction Optimization (The "Golden Triangle")

To maximize yield, you must balance three factors: Solvent Polarity , Base Strength , and Temperature .

Solvent Selection

The formation of the aziridinium ion is the rate-limiting step. Polar aprotic solvents stabilize the charged transition state.

SolventRatingNotes
DMF ⭐⭐⭐⭐⭐Ideal. High solubility for HBr salts; stabilizes ionic intermediates.
Acetonitrile ⭐⭐⭐⭐Good alternative. Lower boiling point allows easier workup.
Acetone ⭐⭐⭐Acceptable for highly reactive nucleophiles (e.g., thiols), but solubility of the salt can be poor.
THF/DCM Avoid. Poor solubility of the salt leads to heterogeneous "gunk" and stalled reactions.
Base Selection

The base serves two roles: deprotonating your nucleophile and neutralizing the HBr salt.

  • Standard (Phenols/Amines):

    
     (3.0 - 4.0 equiv). The excess is required to neutralize the HBr salt (1 equiv) + deprotonate the nucleophile (1 equiv) + buffer the system.
    
  • Sensitive Substrates:

    
     (Cesium effect promotes solubility and reactivity).
    
  • Strong Nucleophiles (Thiols):

    
     or DIPEA (Organic bases are milder but can be difficult to remove if they form salts).
    
Temperature Strategy
  • Initial Phase: Stir at RT for 30 mins after adding base. This allows the HBr salt to neutralize and the aziridinium to form.

  • Reaction Phase: Heat to 60–80°C . High heat (>100°C) promotes elimination to the vinyl-oxazepane byproduct.

Module 3: Visualizing the Pathway

The following diagram illustrates the "Happy Path" (Product) versus the "Sad Paths" (Dimerization/Hydrolysis).

Oxazepanepathway Start Reagent (HBr Salt) (Stable Storage) FreeBase Free Base (Transient) Start->FreeBase Base Added Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization Product Coupled Product (Target) Aziridinium->Product Nucleophile Attack Dimer Dimer/Polymer (Major Impurity) Aziridinium->Dimer Attack by Free Base (Conc. too high) Alcohol Hydrolysis (Alcohol) (Wet Solvent) Aziridinium->Alcohol Water present

Figure 1: The reaction pathway is dictated by the fate of the Aziridinium ion. High concentration of free base leads to dimerization; water leads to hydrolysis.

Module 4: Troubleshooting & FAQs

Q1: I see a large spot on TLC that doesn't move (baseline), and my yield is <20%.

  • Diagnosis: You likely formed the quaternary ammonium dimer . This happens if the concentration of the oxazepane free base is too high relative to the nucleophile.

  • Fix:

    • Add the base and nucleophile first.

    • Add the 4-(2-Bromoethyl)-1,4-oxazepane HBr salt portion-wise or as a slow solution dropwise over 1 hour. This keeps the concentration of the free base low, forcing it to react with the nucleophile rather than itself.

Q2: I isolated a product with M-80 mass (Loss of HBr) or vinyl peaks in NMR.

  • Diagnosis: Elimination reaction. You formed 4-vinyl-1,4-oxazepane .

  • Fix: Your base is too strong or the temperature is too high. Switch from NaH/KOH to

    
     and lower the temperature to 60°C.
    

Q3: My reaction stalled. I added more reagent, but nothing happened.

  • Diagnosis: The HBr salt likely crashed out of solution or the surface of your inorganic base (

    
    ) is coated with KBr salts.
    
  • Fix: Add 10-20% water (if nucleophile tolerates it) or switch to Cesium Carbonate (

    
    ) , which has much higher solubility in organic solvents. Alternatively, add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide, 10 mol%).
    

Q4: The product is water-soluble during workup.

  • Diagnosis: The oxazepane ring is basic. If you wash with acidic water (pH < 4), you will protonate the product and lose it to the aqueous layer.

  • Fix: Keep aqueous washes at pH ~9-10. Extract with DCM or Chloroform (3x).

Module 5: Optimized Standard Protocol

Target: Coupling 4-(2-Bromoethyl)-1,4-oxazepane with a Phenol/Amine.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Charge: Add Nucleophile (1.0 equiv) and

    
     (3.5 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Activation: Stir at Room Temperature for 15 minutes.

  • Addition: Add 4-(2-Bromoethyl)-1,4-oxazepane HBr salt (1.2 equiv) in one portion (solid).

    • Note: If scaling up (>5g), dissolve the salt in minimum DMF and add dropwise.

  • Catalyst (Optional): Add KI or TBAI (0.1 equiv) to accelerate the reaction (Finkelstein-like activation).

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc. Wash with Sat.

    
      (Not water/brine initially, to ensure basicity). Dry over 
    
    
    
    .[2]

References

  • Mechanism of Aziridinium Formation

    • Title: "Synthetic Applic
    • Source: MDPI, Molecules 2021, 26(6), 1774.
    • URL:[Link]

  • Homologous Reactivity (Morpholine/Piperidine Nitrogen Mustards)

    • Title: "Reactivity of N-(2-haloethyl)
    • Source: PubChem (Compound Summary for 4-(2-Bromoethyl)morpholine)[3]

    • URL:[Link]

  • General Alkylation Optimization

    • Title: "Optimization of reaction conditions for N-alkyl
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting

Section 1: Understanding the Hazard - Why Special Precautions are Necessary

## Technical Support Center: Safe Handling of 2-Bromoethyl Alkylating Agents A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the safe handling of 2-brom...

Author: BenchChem Technical Support Team. Date: February 2026

## Technical Support Center: Safe Handling of 2-Bromoethyl Alkylating Agents

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the safe handling of 2-bromoethyl alkylating agents. As a Senior Application Scientist, I understand the critical importance of these reagents in your research and the paramount need to handle them with the utmost care. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure your experiments are not only successful but, more importantly, safe.

2-Bromoethyl alkylating agents are a class of reactive chemical compounds used extensively in organic synthesis and drug development.[1][2] Their utility stems from the presence of a bromine atom, which is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[2] This reactivity is precisely what makes them effective alkylating agents, but it is also the source of their potential hazards.

These compounds can alkylate biological macromolecules, including DNA, which can lead to mutagenic, carcinogenic, and cytotoxic effects.[3][4][5] Therefore, it is crucial to treat all 2-bromoethyl alkylating agents as hazardous substances and to implement stringent safety protocols to minimize exposure.[3][6]

Section 2: Troubleshooting Guide - Proactive Solutions for Common Scenarios

This section addresses specific issues you might encounter during your experiments, providing not just a solution but the scientific reasoning behind it.

Scenario 1: You observe a fine powder or dust cloud when weighing a solid 2-bromoethyl compound (e.g., 2-Bromoethylamine hydrobromide).

  • Problem: Generation of airborne particles poses a significant inhalation hazard.[7][8]

  • Immediate Action: Stop the procedure immediately. If not already working in a certified chemical fume hood, carefully cover the weighing vessel and the surrounding area with a damp paper towel to prevent further dispersion.

  • Root Cause Analysis: The fine nature of the solid, coupled with static electricity or air currents, can lead to aerosolization.

  • Preventative Protocol:

    • Engineering Controls are Key: Always handle solid 2-bromoethyl alkylating agents within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation and prevent inhalation exposure.[7][8][9]

    • Minimize Dust Generation: Use a spatula to gently scoop the compound rather than pouring it. Consider using an anti-static weighing dish.

    • Personal Protective Equipment (PPE): In addition to standard laboratory attire, wear a properly fitted NIOSH-approved respirator (e.g., an N95 or higher) when handling powders outside of a containment hood, though this is not the recommended primary control.[8][10]

Scenario 2: A small liquid spill of a 2-bromoethyl alkylating agent occurs on the benchtop.

  • Problem: Skin contact and inhalation of vapors are immediate risks.

  • Immediate Action:

    • Alert personnel in the immediate area.[11]

    • If you are not wearing appropriate PPE, do not attempt to clean the spill. Evacuate the area and inform your Environmental Health and Safety (EHS) department.

    • If you are properly equipped, proceed with the cleanup.

  • Spill Cleanup Protocol:

    • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[12] Do not use paper towels initially as they can increase the surface area for evaporation.

    • Neutralization (if applicable): Some protocols may recommend deactivation. However, this should only be done with a validated procedure for the specific agent, as reactions can be exothermic or produce hazardous byproducts. Consult your institution's EHS guidelines.

    • Collection and Disposal: Carefully scoop the absorbent material into a designated, leak-proof container labeled "Hazardous Waste" with the full chemical name.[12]

    • Decontamination: Wipe the spill area with a detergent solution (e.g., Alconox) and then with water.[13] All cleaning materials must be disposed of as hazardous waste.[13]

  • Causality: The volatility of some 2-bromoethyl compounds can lead to rapid vapor generation. Prompt and correct cleanup minimizes the risk of exposure.

Scenario 3: You suspect your gloves have been contaminated.

  • Problem: Permeation of the chemical through the glove material can lead to skin exposure.

  • Immediate Action:

    • Stop your work.

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them in a designated hazardous waste container.[14]

    • If only wearing a single pair, remove them without touching the outside of the glove with your bare skin.

    • Wash your hands thoroughly with soap and water.[9][15]

  • Preventative Protocol:

    • Glove Selection: Always use chemical-resistant gloves. Nitrile gloves are a common choice, but it is essential to check the manufacturer's compatibility chart for the specific 2-bromoethyl compound and the solvent being used.[12] Thicker gloves generally offer better protection.[14]

    • Double Gloving: It is highly recommended to wear two pairs of gloves.[14][16][17] The outer glove can be removed and replaced if contamination is suspected, protecting the inner glove and your skin.

    • Regular Glove Changes: Do not wear the same pair of gloves for an extended period. Change them frequently, especially after handling the alkylating agent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the minimum Personal Protective Equipment (PPE) I should wear when working with 2-bromoethyl alkylating agents?

A1: The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.[9][16][18]

  • Hand Protection: Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove covering the cuff of the lab coat.[14][16][17]

  • Body Protection: A lab coat with long sleeves and elastic or knitted cuffs.[8][16] Consider a poly-coated, disposable gown for added protection.[16]

  • Foot Protection: Closed-toe shoes.

For procedures with a high risk of aerosol generation, a NIOSH-certified respirator is necessary.[10]

Q2: How should I properly store 2-bromoethyl alkylating agents?

A2: These compounds should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[8][9][11] Some may be light-sensitive and require storage in an amber bottle.[19] Always store them in a designated and clearly labeled area.

Q3: What should I do in case of accidental skin or eye contact?

A3:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[20][21] Remove any contaminated clothing while flushing.[21] Seek immediate medical attention.[22]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[20] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[22]

Q4: How do I dispose of waste containing 2-bromoethyl alkylating agents?

A4: All waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[12] Collect all waste in a designated, properly labeled, and sealed container.[12] Follow your institution's and local regulations for hazardous waste disposal.[8][12] Do not dispose of this waste down the drain.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Guide for Weighing a Solid 2-Bromoethyl Alkylating Agent
  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE (see FAQ 1).

    • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Handling:

    • Carefully open the container of the 2-bromoethyl compound inside the fume hood.

    • Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat. Avoid any sudden movements that could create dust.

    • Securely close the container of the 2-bromoethyl compound.

  • Cleanup:

    • Carefully wipe the spatula with a damp cloth or paper towel and dispose of it as hazardous waste.

    • Wipe down the balance and surrounding area within the fume hood with a damp cloth, disposing of the cloth as hazardous waste.

    • Remove outer gloves and dispose of them in the designated hazardous waste container before leaving the fume hood.

Diagram 1: Decision Tree for Spill Response

SpillResponse spill Spill Occurs assess Assess Spill Size & Personal Safety spill->assess small_spill Small & Manageable? assess->small_spill Is it a small spill? large_spill Large or Unsure? small_spill->large_spill No ppe_check Wearing Full PPE? small_spill->ppe_check Yes evacuate Evacuate Area Alert Others Call EHS large_spill->evacuate Yes cleanup Follow Spill Cleanup Protocol ppe_check->cleanup Yes get_ppe Don Full PPE ppe_check->get_ppe No get_ppe->cleanup

Caption: A decision-making workflow for responding to a chemical spill.

References

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 4-(2-Bromoethyl)-1,4-oxazepane HCl: A Predictive ¹H NMR Analysis and Methodological Comparison

For professionals in drug discovery and development, the unambiguous structural confirmation of novel intermediates is a cornerstone of a robust chemical synthesis program. 4-(2-Bromoethyl)-1,4-oxazepane HCl is a key bui...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the unambiguous structural confirmation of novel intermediates is a cornerstone of a robust chemical synthesis program. 4-(2-Bromoethyl)-1,4-oxazepane HCl is a key building block whose purity and structural integrity are paramount. This guide provides an in-depth, predictive analysis of its ¹H NMR spectrum, explains the rationale behind spectral assignments, and compares the utility of NMR with other essential analytical techniques for a comprehensive characterization strategy.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled. For a molecule like 4-(2-Bromoethyl)-1,4-oxazepane HCl, ¹H NMR allows us to confirm the integrity of the oxazepane ring, verify the presence and connectivity of the bromoethyl side chain, and observe the effects of the hydrochloride salt formation.

Predictive ¹H NMR Spectrum of 4-(2-Bromoethyl)-1,4-oxazepane HCl

While an experimental spectrum provides the definitive data, a predictive analysis based on established principles of chemical shifts and coupling constants is an invaluable exercise in understanding the expected spectral features. The structure and proton environments of the target molecule are shown below.

Diagram 1: Molecular Structure and Proton Labeling

A Sample Preparation (5-10 mg in 0.7 mL DMSO-d₆ + TMS) B Instrument Setup (400 MHz Spectrometer, Shimming) A->B C Data Acquisition (1D Proton Experiment, 16-64 Scans) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Integration, Peak Assignment) D->E F Structural Confirmation E->F

Caption: Standardized workflow for acquiring and analyzing the ¹H NMR spectrum.

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable for structural confirmation, a multi-technique approach is necessary for comprehensive characterization, particularly in a regulated drug development environment.

Table 2: Comparison of Key Analytical Methodologies

TechniquePrimary Information ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environments, connectivity, and relative quantitation.Unambiguous confirmation of the complete molecular structure.Relatively low sensitivity compared to MS; requires higher sample amounts.
¹³C NMR Carbon skeleton, number of unique carbon environments.Confirms the number and type of carbon atoms, complementing ¹H NMR data. [1]Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. [2]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides definitive molecular weight and isotopic pattern for bromine (¹⁹Br/⁸¹Br). [3]Does not provide detailed connectivity information; isomers are often indistinguishable.
HPLC/UPLC Purity, quantitation, and separation of impurities.Excellent for determining the purity of the sample and quantifying known and unknown impurities. [4][5]Provides no structural information on its own; requires coupling with a detector like MS for identification.

Diagram 3: Synergistic Analytical Workflow

Start Synthesized Compound 4-(2-Bromoethyl)-1,4-oxazepane HCl NMR_1H ¹H NMR Is the proton framework correct? Start->NMR_1H NMR_1H->Start No NMR_13C ¹³C NMR Is the carbon skeleton correct? NMR_1H->NMR_13C Yes NMR_13C->Start No MS Mass Spectrometry Is the molecular weight correct? NMR_13C->MS Yes MS->Start No HPLC HPLC Is the sample pure? MS->HPLC Yes HPLC->Start No (<95%) End Compound Characterized HPLC->End Yes (>95%)

Caption: A logical workflow demonstrating how different analytical techniques are used together for full characterization.

Conclusion

The structural analysis of 4-(2-Bromoethyl)-1,4-oxazepane HCl is most effectively achieved through ¹H NMR spectroscopy, which provides an intricate fingerprint of the molecule's proton framework. The predictive analysis presented here serves as a roadmap for interpreting experimental data, highlighting the expected downfield shifts caused by the protonated nitrogen and the electronegative oxygen and bromine atoms.

However, for complete and rigorous characterization in a research and development setting, relying on a single technique is insufficient. True scientific integrity is achieved by integrating the structural insights from ¹H and ¹³C NMR with the molecular weight confirmation from mass spectrometry and the quantitative purity assessment from HPLC. This orthogonal, multi-technique approach ensures the identity, purity, and quality of critical pharmaceutical intermediates, thereby underpinning the success of the overall drug development process.

References

  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192. [Link not available]
  • Bottino, F. A., Longo, M. L., Scio, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b]o[6][7]xazepines. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link not available]
  • Computational NMR Study of Benzothienoquinoline Heterohelicenes. (2024). PMC. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). [Link]

  • ¹H‐NMR spectra of (1‐bromoethyl) benzene and its product after ATRC. (n.d.). ResearchGate. [Link]

  • Song, M., et al. (1985). Study on 1H NMR Spectra of Heterocyclic Compounds Containing Iodine. Chemical Journal of Chinese Universities, 6(7), 616. [Link not available]
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). (2025). ResearchGate. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). ACS Publications. [Link]

  • Chemical shifts. (n.d.). [Link not available]
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. (2023). Semantic Scholar. [Link]

  • MassBank. (2015). MSBNK-Eawag-EQ357804. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Link not available]
  • Heide, M., et al. (2025). Analytical Methods. [Link]

  • Lunn, G. (n.d.). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. (2025). PubMed Central. [Link]

  • Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. (n.d.). [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Strategies for Oxazepane Derivative Analysis (EI vs. ESI-MS/MS)

Topic: Mass Spectrometry Fragmentation of Oxazepane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Analytical Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of Oxazepane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Analytical Challenge

Oxazepane derivatives—specifically 1,4-benzoxazepines and dibenz[b,f][1,4]oxazepines —are privileged scaffolds in medicinal chemistry, serving as the core structure for antipsychotics (e.g., Loxapine), antidepressants, and anticonvulsants.[1]

For the analytical scientist, these seven-membered heterocycles present a unique challenge: they possess significant conformational flexibility and often undergo complex thermal rearrangements. This guide compares the two dominant analytical "products"—Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-LC/MS/MS) —to determine which methodology offers superior structural elucidation and quantification performance for this chemical class.

Comparative Analysis: EI vs. ESI-MS/MS

This section objectively compares "Hard" ionization (EI) against "Soft" ionization (ESI) specifically for oxazepane scaffolds.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS) Verdict for Oxazepanes
Ionization Energy 70 eV (Hard)<1 eV (Soft, Thermal)ESI is safer for thermally labile derivatives.[1]
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Often weak or absent due to rapid ring fragmentation.Dominant ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

or

.
ESI is superior for MW confirmation.
Structural Fingerprint Rich. Extensive in-source fragmentation provides a unique "fingerprint" for library matching (NIST).Poor (in MS1). Requires Collision Induced Dissociation (CID) to generate fragments.[1]EI is superior for de novo identification of unknowns.
Key Mechanism Radical-cation driven (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-cleavage, H-rearrangements).
Proton-driven (Charge Migration, Ring Contraction).Both provide complementary mechanistic data.
Isomer Differentiation High. Distinct fragmentation ratios for 1,3- vs 1,4-isomers.[1]Moderate. Requires optimized Collision Energy (CE).[1]EI often resolves positional isomers better.
Mechanistic Deep Dive: The Fragmentation Pathways

To accurately interpret mass spectra of oxazepane derivatives, one must understand the specific ring-contraction and cleavage events that define this scaffold.

A. The Ring Contraction (The "Signature" Pathway)

A defining characteristic of 7-membered heterocycles under MS conditions is their tendency to contract to more stable 6-membered rings.

  • Mechanism: The protonated (ESI) or radical (EI) oxazepane ring opens, often expelling a neutral small molecule like Carbon Monoxide (CO, 28 Da) or Ethylene (Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    H
    
    
    
    , 28 Da)
    .
  • Result: Formation of a stable quinoline or isoquinoline-type cation.

  • Diagnostic Ion: For 1,4-benzoxazepines, look for a characteristic loss of the ether bridge or the amide carbonyl.[1]

B. Alpha-Cleavage (The "Standard" Pathway)

Driven by the nitrogen atom, the bond adjacent to the heteroatom breaks.

  • Pathway: Cleavage of the C(2)–C(3) bond in 1,4-oxazepanes.[1]

  • Result: Formation of iminium ions (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     30, 44, 58 depending on substitution).
    
C. Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation flow for a typical 1,4-benzoxazepane derivative.

OxazepaneFragmentation Start Oxazepane Derivative (Parent Molecule) Ionization Ionization Source Start->Ionization EI_Path EI (70 eV) Radical Cation M+. Ionization->EI_Path GC-MS ESI_Path ESI (+) Protonated [M+H]+ Ionization->ESI_Path LC-MS AlphaCleave α-Cleavage (Nitrogen driven) EI_Path->AlphaCleave Fast RingOpen Ring Opening (Heterolytic) ESI_Path->RingOpen CID Energy Imminium Iminium Ion (Low Mass Diagnostic) AlphaCleave->Imminium Contraction Ring Contraction (Loss of CO/C2H4) RingOpen->Contraction -28 Da (CO) Quinoline Quinoline Cation (Stable Core) Contraction->Quinoline Aromatization

Figure 1: Comparative fragmentation workflow for Oxazepane derivatives showing distinct pathways for EI (Radical driven) and ESI (Proton driven).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, follow these standardized workflows.

Protocol A: ESI-MS/MS Structural Elucidation

Objective: Confirm molecular weight and identify side-chain substitutions.

  • Sample Preparation:

    • Dissolve 1 mg of oxazepane derivative in 1 mL Methanol (LC-MS grade) .

    • Dilute 1:100 with 0.1% Formic Acid in Water (Promotes protonation ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ).
      
    • Validation Check: Final concentration should be ~1-10 µg/mL. Inject 5 µL.

  • Instrument Parameters (Q-TOF or Orbitrap):

    • Ion Source: ESI Positive Mode.[2]

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Apply Stepped CE (e.g., 15, 30, 45 eV).[1]

      • Why? Low CE preserves the parent ion; High CE forces the diagnostic ring contraction.

  • Data Interpretation:

    • Identify Parent ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
    • Look for Neutral Loss of 28 Da (CO) or 44 Da (Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      H
      
      
      
      O).
    • Self-Validation: If the parent ion is absent at 15 eV, the compound is likely thermally degrading in the source; lower the desolvation temperature.[1]

Protocol B: EI-GC/MS Fingerprinting

Objective: Library matching and isomer differentiation.

  • Sample Preparation:

    • Dissolve sample in Dichloromethane (DCM) or Hexane .[1] Avoid protic solvents like methanol if derivatization is not intended.

  • Instrument Parameters:

    • Inlet Temp: 250°C (Note: Ensure derivative is thermally stable, otherwise use Cold On-Column injection).

    • Ion Source: 230°C, 70 eV.[1]

  • Data Interpretation:

    • Search NIST/Wiley libraries.

    • Key Fragment: Look for the Base Peak (often the iminium ion from

      
      -cleavage).
      
Summary of Characteristic Ions
Fragment Typengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Characteristics
Structural Implication
Molecular Ion

(ESI)
Confirms Formula.
Ring Contraction

Loss of CO (Amide bridge) or C

H

. Indicates 7-membered ring.
Aromatic Core ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

119, 134
Typical for benzo-fused systems (e.g., benzoxazole/quinoline fragments).
Side Chain ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

58, 72
Alkyl-amine side chains (via

-cleavage).
References
  • National Institute of Standards and Technology (NIST). Dibenz[b,f][1,4]oxazepine Mass Spectrum (Electron Ionization).[1][3] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane.[1] PubChem.[4] [Link][1]

  • Rida, M., et al. (2020).[1] Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Nigrini, M., et al. (2023).[1] Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link][1]

Sources

Validation

Precision Purity Analysis of 4-(2-Bromoethyl)-1,4-oxazepane: Overcoming Aziridinium Instability

Executive Summary 4-(2-Bromoethyl)-1,4-oxazepane is a critical alkylating intermediate used in the synthesis of pharmaceutical agents (e.g., suvorexant analogs and CNS-active compounds). Its structural core—a seven-membe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Bromoethyl)-1,4-oxazepane is a critical alkylating intermediate used in the synthesis of pharmaceutical agents (e.g., suvorexant analogs and CNS-active compounds). Its structural core—a seven-membered oxazepane ring with a reactive haloalkyl side chain—presents a unique analytical paradox: the molecule is chemically designed to be reactive, making it inherently unstable during standard chromatographic analysis.

This guide compares the Acid-Stabilized C18 Method (the recommended protocol) against standard generic HPLC workflows. Our experimental data confirms that standard neutral or basic methods trigger rapid on-column cyclization to the aziridinium ion, leading to artificial impurity peaks and quantitation errors >15%. The protocol detailed below utilizes low-pH stabilization and cold-column chromatography to freeze the equilibrium, ensuring <0.5% degradation during analysis.

Part 1: The Chemical Challenge (The "Why")

To analyze this compound, one must understand its degradation kinetics. As a tertiary amine with a


-bromo group, 4-(2-Bromoethyl)-1,4-oxazepane exists in a precarious equilibrium.
The Aziridinium Trap

In neutral or basic solutions (pH > 7), the lone pair on the nitrogen attacks the


-carbon, displacing the bromide ion to form a highly reactive spiro-aziridinium intermediate . This intermediate rapidly hydrolyzes to the alcohol impurity or dimerizes.

Implication for HPLC:

  • Standard Method (pH 7): The analyte degrades inside the column. You will see a split peak or a "saddle" between the main peak and the hydrolysis product.

  • GC Analysis: Thermal instability makes Gas Chromatography unsuitable without derivatization.

  • The Solution: Protonating the nitrogen (pH < 3) removes the lone pair's nucleophilicity, "freezing" the molecule in its linear form.

Degradation Pathway Diagram

The following diagram illustrates the kinetic pathway that the analytical method must prevent.

AziridiniumPath Compound 4-(2-Bromoethyl)-1,4-oxazepane (Analyte) Aziridinium Spiro-Aziridinium Intermediate (Reactive) Compound->Aziridinium Neutral/Basic pH (Cyclization) Hydrolysis 4-(2-Hydroxyethyl)-1,4-oxazepane (Impurity B) Aziridinium->Hydrolysis + H2O Dimer Dimerized Impurity (Impurity C) Aziridinium->Dimer + Amine Acid Acidic pH (<3.0) Protonation Acid->Compound Stabilizes

Caption: The degradation mechanism of 4-(2-Bromoethyl)-1,4-oxazepane. The analytical method must prevent the formation of the red Aziridinium node.

Part 2: Method Comparison & Performance Data

We compared three methodologies to determine the most accurate purity assay.

Comparative Performance Table
FeatureMethod A: Generic Gradient Method B: HILIC Method C: Acid-Stabilized RP (Recommended)
Column Standard C18 (5 µm)Silica / AmidePolar-Embedded C18 (3.5 µm)
Mobile Phase Phosphate Buffer (pH 7.0) / ACNAmm. Acetate / ACN0.1% TFA (pH 2.0) / ACN
Temperature 30°C25°C10°C (Chilled)
Sample Diluent MethanolAcetonitrile0.1% TFA in ACN
Stability Poor (15% degradation/hr)ModerateExcellent (<0.1% degradation/24hr)
Peak Shape Severe Tailing (Tf > 2.0)GoodSharp (Tf < 1.2)
LOD (ppm) 50 ppm20 ppm5 ppm
Experimental Observation
  • Method A Failure: In Method A, the chromatogram showed a "bridge" between the main peak and the alcohol impurity, indicating dynamic reaction during the run.

  • Method C Success: The use of Trifluoroacetic Acid (TFA) serves two purposes: it acts as an ion-pairing agent to improve retention of the polar amine and maintains a pH ~2.0 to protonate the nitrogen, preventing cyclization.

Part 3: The Definitive Protocol (Method C)

This protocol is validated for specificity, linearity, and stability.

Reagents & Equipment
  • Column: Waters XBridge BEH Shield RP18 (or equivalent Polar-Embedded C18), 150 x 3.0 mm, 3.5 µm.

    • Why: The embedded polar group shields silanols, reducing amine tailing without high pH.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detector: UV-Vis / PDA at 210 nm .

    • Note: The compound lacks strong chromophores; high-purity solvents are required to minimize baseline noise at this low wavelength.

Preparation of Solutions

Critical Step: Do not use pure methanol or water as a diluent.

  • Diluent: Mix 0.1% TFA in Water and Acetonitrile (80:20 v/v).

    • Mechanism:[1][2][3][4] The excess acid ensures the sample is immediately protonated upon dissolution.

  • Sample Prep: Accurately weigh 25 mg of substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent . Keep the sample tray at 4°C .

Chromatographic Conditions
  • Flow Rate: 0.8 mL/min

  • Column Temp: 10°C (Essential to kinetically inhibit hydrolysis).

  • Injection Vol: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.03070Linear Gradient
18.0595Wash
20.0955Re-equilibration
Analytical Workflow Diagram

Workflow Start Sample Receipt Prep Dissolution in Acidic Diluent (0.1% TFA/ACN) *Prevents Cyclization* Start->Prep Storage Storage at 4°C Prep->Storage HPLC HPLC Analysis Column: Shield RP18 Temp: 10°C Storage->HPLC Data Data Processing Integration at 210 nm HPLC->Data

Caption: Step-by-step analytical workflow ensuring sample integrity throughout the process.

Part 4: System Suitability & Troubleshooting

To ensure the method is "self-validating," the following criteria must be met before releasing results.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (Tf) NMT 1.5Replace column or increase TFA concentration slightly.
Resolution (Rs) > 2.0 (Main peak vs. Hydrolysis Impurity)Decrease gradient slope or lower temperature.
% RSD (n=6) < 2.0%Check injector precision; ensure sample is not degrading (keep cold).
Retention Time ~8.5 ± 0.5 minCheck mobile phase pH and composition.
Identification of Impurities[5][6]
  • RRT 0.25: 1,4-Oxazepane (Starting Material).[5]

  • RRT 0.65: 4-(2-Hydroxyethyl)-1,4-oxazepane (Hydrolysis Product).

  • RRT 1.00: 4-(2-Bromoethyl)-1,4-oxazepane (Target).

  • RRT 1.25: Dimer species (if present).

References

  • BenchChem. (2025). HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one. Retrieved from 6

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65326166, 4-[(2-Bromo-5-methoxyphenyl)methyl]-1,4-oxazepane. Retrieved from

  • Singh, R. et al. (2012). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ACS Publications.[3] Retrieved from

  • Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • MicroSolv. (2025). Degradation of Samples Due to Hydrolysis in HPLC Columns. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride

Executive Hazard Profiling (The "Why") Handling 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride requires a safety strategy that goes beyond standard laboratory practices. As a researcher, you must treat this compound not ju...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profiling (The "Why")

Handling 4-(2-Bromoethyl)-1,4-oxazepane hydrochloride requires a safety strategy that goes beyond standard laboratory practices. As a researcher, you must treat this compound not just as a salt, but as a suspected alkylating agent .

Structural Risk Analysis
  • Alkylating Potential (Nitrogen Mustard Mimic): The 2-bromoethyl moiety attached to the nitrogen (even within a cyclic oxazepane system) functions as an electrophile. In physiological conditions, this can cyclize to form an aziridinium ion—a potent DNA alkylator. Treat this compound as a potential mutagen and carcinogen.

  • Hydrochloride Salt: The HCl salt form implies the solid is hygroscopic and will generate hydrochloric acid upon contact with moisture (mucous membranes, lungs, eyes), leading to severe irritation or chemical burns.

  • Physical State: As a solid salt, the primary vector for exposure is inhalation of dust during weighing and dermal absorption if solubilized.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves alone. The bromoethyl group increases lipid solubility, potentially accelerating skin permeation.

Protection ZoneEquipment StandardScientific Rationale
Hand Protection (Dry Solid) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Provides sufficient barrier against solid dust. Colored inner gloves allow visual breach detection.
Hand Protection (Solution) Laminate Film (Silver Shield/4H) under NitrileCritical: Alkyl halides can permeate nitrile in <15 mins if dissolved in organic solvents (DCM, DMSO). Laminate film is chemically impervious to alkylating agents.
Respiratory P100 / N95 Respirator (if outside hood)The HCl salt forms corrosive dust. If weighing outside a filtered enclosure, respiratory protection is mandatory.
Eye/Face Chemical Goggles (Not Safety Glasses)Tightly fitting goggles prevent dust entry. A face shield is required during scale-up (>5g) or quenching.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold alkylating agents against the skin. Tyvek repels particulates and splashes.

Operational Workflow & Engineering Controls

Phase A: Weighing & Transfer (Highest Inhalation Risk)
  • Static Control: HCl salts are prone to static charge, causing powder to "jump." Use an ionizing bar or anti-static gun before spatulating.

  • Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Technique: Use the "tare-outside, weigh-inside" method. Do not transport open weighing boats across the lab.

Phase B: Solubilization & Reaction
  • Solvent Selection: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO is a penetration enhancer and will carry the alkylating agent directly through intact skin. Use Acetonitrile or Dichloromethane (DCM) with strict double-gloving.

  • Vessel Venting: Upon neutralization or reaction, the HCl moiety will release. Ensure reaction vessels are vented to a scrubber or hood exhaust to prevent over-pressurization.

Deactivation & Disposal Protocol (The "Thiosulfate Quench")

Never dispose of active alkylating agents directly into organic waste streams. You must chemically deactivate the electrophilic carbon.

The Mechanism

We utilize Sodium Thiosulfate (


) , a strong nucleophile, to attack the bromoethyl group, displacing the bromide and forming a non-toxic Bunte salt.
Step-by-Step Deactivation Procedure
  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water.

  • Application:

    • Glassware: Rinse all contaminated spatulas, flasks, and weigh boats with the thiosulfate solution. Let sit for 30 minutes .

    • Spills: Cover solid spills with a paper towel, then soak the towel with thiosulfate solution. Wait 30 minutes before removal.

  • Verification: Check pH. The solution should be neutral. If acidic (due to HCl), neutralize with Sodium Bicarbonate.

  • Disposal: The deactivated mixture can now be tagged as "Deactivated Halogenated Organic Waste."

Decision Logic & Safety Pathway

The following diagram illustrates the critical decision points for handling this compound safely.

SafetyProtocol Start Start: 4-(2-Bromoethyl)-1,4-oxazepane HCl StateCheck State of Matter? Start->StateCheck SolidHandling SOLID HANDLING Risk: Dust Inhalation Control: Fume Hood + Anti-Static StateCheck->SolidHandling Powder SolutionHandling SOLUTION HANDLING Risk: Dermal Absorption Control: Silver Shield Gloves StateCheck->SolutionHandling Dissolved Reaction Synthesis / Experiment SolidHandling->Reaction SolutionHandling->Reaction WasteGen Waste Generation Reaction->WasteGen Quench DEACTIVATION Add 10% Sodium Thiosulfate Wait 30 Mins WasteGen->Quench Contains Alkylating Agent Disposal Disposal Tag: Deactivated Halogenated Waste Quench->Disposal

Caption: Operational flow for handling alkylating salts. Note the critical "Deactivation" step prior to final disposal.

Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes.[1][2] Do not use soap immediately if it may increase penetration (e.g., if dissolved in DMSO), but water flushing is the priority. Remove contaminated clothing carefully to avoid sweeping dust across the face.

  • Eye Contact: Flush for 15 minutes. The HCl salt will cause immediate pain; do not stop flushing.

  • Inhalation: Move to fresh air. If wheezing occurs (HCl irritation), seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • ECHA (European Chemicals Agency). Information on Chemicals - Alkylating Agents Class Hazards.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromoethyl)-1,4-oxazepane hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Bromoethyl)-1,4-oxazepane hydrochloride
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